molecular formula C11H6BrFN2 B12338204 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile

2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile

Cat. No.: B12338204
M. Wt: 265.08 g/mol
InChI Key: AIWDCSRWRQAXHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile typically involves the reaction of 6-bromo-8-fluoroquinoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoline N-oxides .

Mechanism of Action

The mechanism of action of 2-(6-Bromo-8-fluoro-3-quinolyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core allows it to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development, particularly in the synthesis of novel compounds and the study of biological systems .

Properties

Molecular Formula

C11H6BrFN2

Molecular Weight

265.08 g/mol

IUPAC Name

2-(6-bromo-8-fluoroquinolin-3-yl)acetonitrile

InChI

InChI=1S/C11H6BrFN2/c12-9-4-8-3-7(1-2-14)6-15-11(8)10(13)5-9/h3-6H,1H2

InChI Key

AIWDCSRWRQAXHK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)F)CC#N

Origin of Product

United States

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